Molecular Weight and Formula Differentiation from N-Ethyl-N-methylacetamide
The target compound 2-Amino-N-ethyl-N-methylacetamide HCl possesses an additional amino group compared to the tertiary amide N-ethyl-N-methylacetamide (CAS 38806-26-7). This structural addition increases the molecular weight by 15 Da (free base) and introduces a positively charged center in the hydrochloride salt form, which directly impacts solubility and chromatographic behavior [1][2].
| Evidence Dimension | Molecular Weight and Salt Form |
|---|---|
| Target Compound Data | C5H13ClN2O (HCl salt), MW 152.62 g/mol; Free base C5H12N2O, MW 116.16 g/mol |
| Comparator Or Baseline | N-Ethyl-N-methylacetamide (C5H11NO), MW 101.15 g/mol |
| Quantified Difference | MW increase of 15.01 g/mol (free base) and 51.47 g/mol (HCl salt); Additional nitrogen atom (2 vs. 1) |
| Conditions | Standard molecular formula and CAS registry data |
Why This Matters
For procurement, this molecular distinction is critical as it confirms the compound is not a simple variant of the non-aminated analog; it provides a distinct chemical handle (primary amine) for downstream synthetic transformations that N-ethyl-N-methylacetamide cannot perform.
- [1] American Elements. CAS 71034-44-1 – 2-Amino-N-ethyl-N-methylacetamide. Product Specification Sheet. Accessed 2026. View Source
- [2] ChemSpider / Royal Society of Chemistry. N-Ethyl-N-methylacetamide – CSID:10303402. Property Data. Accessed 2026. View Source
